O-(4-Chloro-2-methoxyphenyl)hydroxylamine
Description
O-(4-Chloro-2-methoxyphenyl)hydroxylamine is a substituted hydroxylamine derivative featuring a phenyl ring with a chlorine atom at the para-position (C4) and a methoxy group at the ortho-position (C2). This compound belongs to the broader class of O-aryl hydroxylamines, which are characterized by an -NHOH functional group directly attached to an aromatic ring. The chlorine and methoxy substituents confer distinct electronic and steric properties, influencing its reactivity, stability, and applications in synthetic and analytical chemistry.
Properties
Molecular Formula |
C7H8ClNO2 |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
O-(4-chloro-2-methoxyphenyl)hydroxylamine |
InChI |
InChI=1S/C7H8ClNO2/c1-10-7-4-5(8)2-3-6(7)11-9/h2-4H,9H2,1H3 |
InChI Key |
CWJYNPBGOPYPFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)ON |
Origin of Product |
United States |
Preparation Methods
The synthesis of O-(4-Chloro-2-methoxyphenyl)hydroxylamine typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with hydroxylamine hydrochloride under acidic conditions to form the corresponding oxime, which is then reduced to the hydroxylamine derivative . Industrial production methods may involve continuous flow processes using microchannel reactors to enhance reaction efficiency and product yield .
Chemical Reactions Analysis
O-(4-Chloro-2-methoxyphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
O-(4-Chloro-2-methoxyphenyl)hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of O-(4-Chloro-2-methoxyphenyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes and proteins. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification . This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The structural uniqueness of O-(4-Chloro-2-methoxyphenyl)hydroxylamine lies in its substitution pattern. Below is a comparative analysis with key analogs from literature:
Table 1: Comparison of Substituted O-Aryl Hydroxylamines
Key Observations :
- Molecular Weight : The chlorine substituent increases the molecular weight by ~18.5 g/mol compared to methoxy-only analogs (e.g., 4h, 4j) .
- Electronic Effects: The 4-Cl group is electron-withdrawing (-I effect), while 2-OCH₃ is electron-donating (+M effect).
- Steric Effects : The ortho-methoxy group introduces steric hindrance, which may influence reaction kinetics compared to para-substituted analogs like 4j.
Spectroscopy :
- 1H-NMR : In analogs like 4h (2-OCH₃), aromatic protons adjacent to the methoxy group resonate at δ 6.8–7.2 . The 4-Cl substituent in the target compound would deshield nearby protons, shifting signals upfield (e.g., δ 7.3–7.5 for H3 and H5).
- MS-ESI : The molecular ion peak for the target compound would appear at m/z ≈ 173 ([M+H]⁺), distinct from methoxy-only analogs (e.g., m/z 154 for 4h) .
Biological Activity
O-(4-Chloro-2-methoxyphenyl)hydroxylamine is an organic compound with the molecular formula CHClNO and a molecular weight of 173.6 g/mol. This compound features a hydroxylamine moiety linked to a 4-chloro-2-methoxyphenyl group, which contributes to its unique biological activity. The following sections detail its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, particularly enzymes and proteins. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. This interaction is particularly significant in the context of cancer research:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in DNA repair mechanisms, specifically base excision repair pathways. This inhibition can lead to increased DNA strand breaks and apoptosis in cancer cells, making it a candidate for therapeutic applications in oncology.
- Protein Modification : The compound's reactivity allows it to modify proteins, potentially altering their function and contributing to various biochemical pathways.
Biological Activity and Applications
This compound exhibits several notable biological activities:
- Anticancer Activity : Research indicates that this compound can enhance the efficacy of chemotherapeutic agents by inhibiting DNA repair mechanisms in cancer cells. For instance, studies have shown that it increases sensitivity to treatments like cisplatin in certain non-small cell lung cancer (NSCLC) cell lines .
- Antibacterial Properties : While primarily studied for its anticancer effects, there is potential for antibacterial applications due to its ability to inhibit enzymes critical for bacterial survival .
Comparative Analysis
To understand the unique properties of this compound, it can be compared with similar compounds based on their biological activities:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, antibacterial | Enzyme inhibition, protein modification |
| Hydroxylamine | General reductive agent | Reduces nitro compounds |
| 4-Chlorophenol | Antimicrobial | Disrupts cell membrane integrity |
Case Studies
- Cancer Cell Line Studies : In vitro studies have demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines. For example, in one study involving NSCLC cells with EGFR mutations, the compound exhibited an IC value of 7.2 nM, reflecting its potency as an inhibitor .
- Enzyme Interaction Studies : Further research has highlighted the compound's ability to bind covalently with target enzymes involved in DNA repair processes. This binding leads to a decrease in enzyme activity, which is crucial for developing new therapeutic strategies against resistant cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
